molecular formula C19H13N3O2S B2991205 N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide CAS No. 941913-69-5

N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2991205
CAS No.: 941913-69-5
M. Wt: 347.39
InChI Key: HCCXUAUBMWSCOT-UHFFFAOYSA-N
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Description

N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will help in the development of clinically viable drugs using this information .

Preparation Methods

The synthesis of N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . Another approach is the microwave-assisted one-pot method, which is catalyst-free and involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, ethyl acetoacetate, and DABCO as an organocatalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with substituted aldehydes in an aqueous medium can yield different isoxazole derivatives .

Mechanism of Action

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects . For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-18(15-11-12-20-24-15)22-19-21-16(13-7-3-1-4-8-13)17(25-19)14-9-5-2-6-10-14/h1-12H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCXUAUBMWSCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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